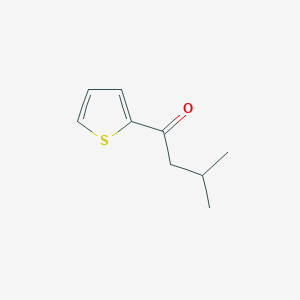
3-Methyl-1-(thiophen-2-yl)butan-1-one
説明
“3-Methyl-1-(thiophen-2-yl)butan-1-one” is a chemical compound with the CAS Number: 17616-98-7 . It has a molecular weight of 168.26 and is typically stored at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-methyl-1-(2-thienyl)-1-butanone . The InChI code for this compound is 1S/C9H12OS/c1-7(2)6-8(10)9-4-3-5-11-9/h3-5,7H,6H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “3-Methyl-1-(thiophen-2-yl)butan-1-one” are not available, it’s worth noting that similar compounds undergo various reactions, including hydroxylation, demethylation, and deamination .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 168.26 . Unfortunately, other specific physical and chemical properties were not found in the search results.科学的研究の応用
Chemical Synthesis
“3-Methyl-1-(thiophen-2-yl)butan-1-one” is used in chemical synthesis . It’s a key intermediate in the synthesis of various organic compounds. Its molecular weight is 168.26 and it’s a liquid at room temperature .
Pharmaceutical Research
Thiophene and its substituted derivatives, including “3-Methyl-1-(thiophen-2-yl)butan-1-one”, have shown a wide range of therapeutic properties . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Material Science
Thiophene-based compounds have diverse applications in material science . They are used in the development of new materials with unique properties.
Drug Design
Thiophene moieties, including “3-Methyl-1-(thiophen-2-yl)butan-1-one”, are used in the design and discovery of new drug molecules . They are used as building blocks in the synthesis of complex drug molecules.
Heterocyclic Chemistry
“3-Methyl-1-(thiophen-2-yl)butan-1-one” is a heterocyclic compound . It’s used in research related to heterocyclic chemistry, which involves the study of rings that contain atoms of at least two different elements.
Condensation Reactions
“3-Methyl-1-(thiophen-2-yl)butan-1-one” can be involved in condensation reactions . For example, it can react with thioglycolic acid derivatives under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Safety and Hazards
特性
IUPAC Name |
3-methyl-1-thiophen-2-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(2)6-8(10)9-4-3-5-11-9/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNIWPZCGICRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457534 | |
| Record name | 3-methyl-1-(thiophen-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(thiophen-2-yl)butan-1-one | |
CAS RN |
17616-98-7 | |
| Record name | 3-methyl-1-(thiophen-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



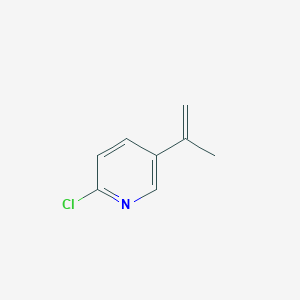
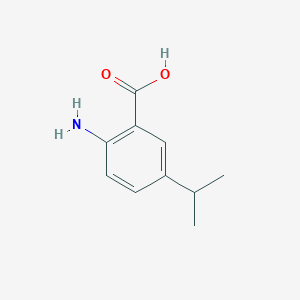
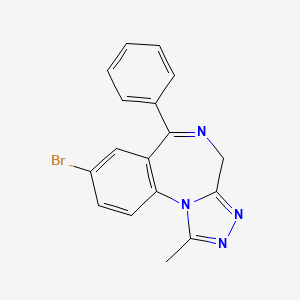

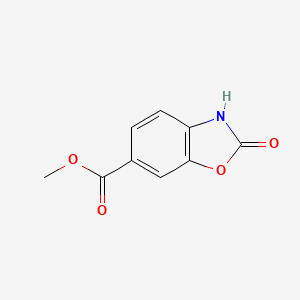

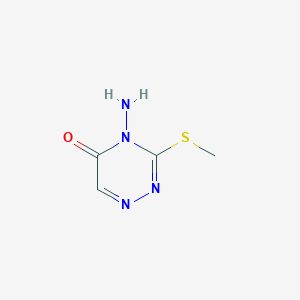
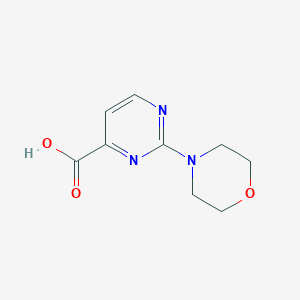

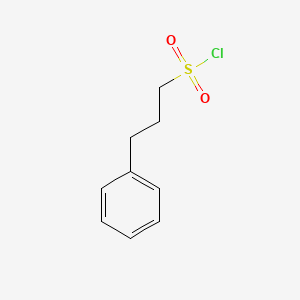


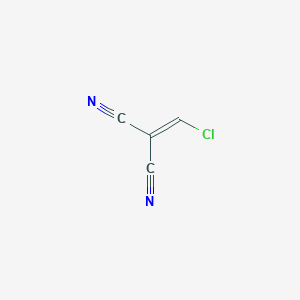
![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)